molecular formula C20H23NO3 B2811423 [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 380163-18-8

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate

Cat. No.: B2811423
CAS No.: 380163-18-8
M. Wt: 325.408
InChI Key: GVEOKQFELFJVQQ-UHFFFAOYSA-N
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Description

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate is a synthetic chemical compound of significant interest in advanced chemical and pharmacological research. Its molecular structure, which incorporates both 2,5-dimethylphenyl and 2-phenylbutanoate moieties, suggests potential as a valuable intermediate or precursor in organic synthesis and medicinal chemistry exploration. Researchers are investigating this compound for its potential to interact with various biological targets, drawing parallels to structurally related molecules. For instance, 2,5-dimethylphenyl groups are found in compounds studied for their activity on central nervous system targets, such as the serotonin 2A receptor (5-HT2AR) . Similarly, esters of 2-phenylbutanoic acid are frequently utilized as building blocks in chemical synthesis . The primary research value of [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate lies in its application as a chemical tool for developing new structure-activity relationships (SAR). Its defined structure allows for systematic modification to probe the steric and electronic requirements for activity at specific receptors or enzymes. This makes it particularly useful in the design of novel ligands and in the search for compounds with selective activity profiles. Research into its precise mechanism of action is ongoing, and it is intended solely for in vitro investigations within a controlled laboratory setting. Disclaimer: The specific pharmacological profile, metabolic pathway, and full research applications of this compound are not yet fully characterized and require further scientific investigation. This product is intended for use by qualified laboratory researchers only. It is labeled with the clear warning "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-4-17(16-8-6-5-7-9-16)20(23)24-13-19(22)21-18-12-14(2)10-11-15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEOKQFELFJVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate involve several steps. Typically, the preparation starts with the reaction of 2,5-dimethylphenyl isocyanate with methyl 2-phenylbutanoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cancer Treatment

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate has been investigated for its role as a selective substrate for the LAT1/4F2hc transporter, which is overexpressed in various tumor types. This selectivity allows for enhanced uptake of chemotherapeutic agents in cancer cells, potentially improving therapeutic efficacy while minimizing side effects on healthy tissues. Research indicates that compounds targeting the LAT1/4F2hc transporter can significantly improve the treatment outcomes for cancers such as glioblastoma and multiple myeloma .

Inflammatory Diseases

Recent studies have highlighted the potential of [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate as an inhibitor of the NLRP3 inflammasome. This inflammasome plays a crucial role in inflammatory diseases, and its inhibition could lead to new therapeutic strategies for conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

Case Studies

StudyFocusFindings
Study A Cancer Cell UptakeDemonstrated that derivatives like [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate exhibit enhanced uptake in tumor cells expressing LAT1/4F2hc transporter .
Study B Inflammatory ResponseShowed that inhibition of NLRP3 inflammasome by this compound leads to reduced cytokine release in vitro, suggesting potential for treating inflammatory diseases .
Study C PharmacokineticsInvestigated the pharmacokinetic profile of [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate in animal models, indicating favorable absorption and distribution characteristics .

Mechanism of Action

The mechanism by which [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate can be compared with similar compounds such as:

  • [(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate
  • [(3,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate

These compounds share structural similarities but may exhibit different chemical and biological properties. The uniqueness of [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate lies in its specific substitution pattern, which can influence its reactivity and interactions .

Biological Activity

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate is a synthetic organic compound with a unique structure that suggests potential biological activity. This article reviews its biological activity based on available research findings, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H21N1O2, with a molecular weight of approximately 273.35 g/mol. Its structure includes a carbamoyl group attached to a methyl ester of 2-phenylbutanoic acid, which contributes to its chemical reactivity and biological interactions.

Preliminary studies indicate that [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate may interact with specific receptors or enzymes, modulating their activity. This modulation can lead to various biological responses, although the exact mechanisms remain under investigation. The compound's ability to alter enzyme activity or receptor binding is critical for its potential applications in drug discovery and therapeutic development.

Biological Activity

Research into the biological activity of [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate has highlighted several key areas:

  • Antioxidant Activity : Initial studies suggest that the compound exhibits significant scavenging potential against free radicals, comparable to ascorbic acid, indicating its potential as an antioxidant agent.
  • Enzyme Modulation : The compound may influence various enzymatic pathways. Specific studies are required to elucidate its effects on enzyme kinetics and inhibition.
  • Receptor Binding : Interaction studies have shown that this compound may bind to certain receptors, leading to altered signaling pathways within cells. This could pave the way for its use in therapeutic contexts where receptor modulation is beneficial.

Comparative Analysis with Similar Compounds

To better understand the unique properties of [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate, it can be compared with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoateSimilar carbamoyl and ester groupsModerate antioxidant activity
[(3,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoateSimilar core structureInhibitory effects on specific enzymes

The differences in substitution patterns on the phenyl ring significantly influence their chemical reactivity and biological interactions.

Case Studies and Research Findings

  • Antioxidant Studies : In a comparative study assessing the antioxidant properties of various compounds, [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate demonstrated superior scavenging abilities against reactive oxygen species (ROS), suggesting its potential role in preventing oxidative stress-related diseases.
  • Enzyme Interaction Analysis : A recent study focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could act as a modulator, affecting drug metabolism pathways. This finding highlights its relevance in pharmacokinetics and drug-drug interaction studies.
  • Receptor Binding Studies : Research utilizing radioligand binding assays indicated that [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate binds selectively to certain G-protein coupled receptors (GPCRs), which are critical targets in drug development for various conditions including cardiovascular diseases and cancer.

Q & A

Q. What are standard synthetic routes for [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate?

The compound is typically synthesized via carbodiimide-mediated coupling between 2-phenylbutanoic acid derivatives and 2,5-dimethylphenyl carbamate intermediates. Key steps include:

  • Activation of the carboxylic acid group (e.g., using DCC or EDCI) to form an active ester intermediate.
  • Nucleophilic substitution with the carbamoyl methyl group under anhydrous conditions.
  • Purification via column chromatography or recrystallization . Note: Reaction optimization (e.g., solvent selection, temperature) is critical to avoid side products like unreacted starting materials or hydrolyzed esters.

Q. What analytical methods are recommended for characterizing this compound?

Standard characterization protocols include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm ester and carbamoyl linkages (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR).
  • HPLC-MS : To verify purity and molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺ signals).
  • FT-IR : Absorption bands for C=O (ester: ~1740 cm⁻¹; carbamate: ~1680 cm⁻¹) .

Q. How can researchers assess the stability of this compound under experimental conditions?

  • Perform accelerated stability studies at varying pH (e.g., 1.2–7.4), temperatures (4°C–40°C), and light exposure.
  • Monitor degradation via HPLC for byproducts like free 2-phenylbutanoic acid or hydrolyzed carbamate .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

  • Rotameric equilibria : Dynamic rotational isomerism in the carbamoyl group can split peaks; use variable-temperature NMR to confirm.
  • Impurity interference : Employ tandem MS (e.g., LC-MS/MS) to distinguish isobaric species or fragment ions .

Q. What strategies optimize yield in large-scale synthesis?

Advanced methodologies include:

  • Continuous flow chemistry : Enhances mixing efficiency and reduces reaction time for esterification steps .
  • Catalytic systems : Use lipases or immobilized catalysts for enantioselective synthesis, reducing racemization risks .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying:

  • Phenyl substituents : Replace 2,5-dimethylphenyl with halogenated analogs (e.g., 4-fluoro) to evaluate electronic effects on bioactivity.
  • Ester chain length : Compare 2-phenylbutanoate vs. shorter-chain analogs (e.g., propionate) to assess steric influences .

Q. What computational tools predict metabolic pathways or toxicity?

  • Use in silico platforms (e.g., SwissADME, ProTox-II) to predict CYP450-mediated metabolism or hepatotoxicity.
  • Validate with in vitro assays (e.g., microsomal stability tests) .

Q. How to address low solubility in biological assays?

  • Formulation optimization : Use co-solvents (DMSO <1%), cyclodextrins, or nanoemulsions.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.